[(1S)-1-amino-3-methylbutyl]phosphonic acid
Description
Contextualization as a Phosphonic Acid Amino Acid Analogue
[(1S)-1-Amino-3-methylbutyl]phosphonic acid is recognized as a bio-isosteric analogue of L-leucine. nih.gov This relationship is defined by the substitution of the carboxylic acid group (-COOH) found in L-leucine with a phosphonic acid group [-PO(OH)₂]. acs.orgresearchgate.net This substitution is significant because while the two groups share certain properties, such as acidity, they differ in geometry and charge distribution. The carboxylate group is planar, whereas the phosphonate (B1237965) group has a tetrahedral geometry. nih.gov
This structural difference is critical to its function. The tetrahedral arrangement of the phosphonate group mimics the geometry of the transition state of peptide bond hydrolysis, a key reaction catalyzed by peptidase enzymes. nih.gov Furthermore, the carbon-phosphorus (C-P) bond in phosphonates is exceptionally stable and resistant to enzymatic and chemical hydrolysis compared to the phosphate (B84403) esters found in many biological molecules. nih.govnih.gov This stability makes phosphonic acid analogues valuable tools for studying enzymes, as they can bind to an active site without being cleaved. nih.govresearchgate.net
| Property | This compound | L-Leucine |
|---|---|---|
| Molecular Formula | C₅H₁₄NO₃P matrix-fine-chemicals.com | C₆H₁₃NO₂ |
| Molecular Weight | 167.145 g/mol matrix-fine-chemicals.com | 131.17 g/mol |
| Functional Acid Group | Phosphonic Acid [-PO(OH)₂] acs.org | Carboxylic Acid [-COOH] |
| Acid Group Geometry | Tetrahedral nih.gov | Trigonal Planar |
| Acidity (pKa) | Diprotic (two acidic protons) | Monoprotic (one acidic proton) |
Academic Significance in Chemical Biology and Medicinal Chemistry Research
The primary academic significance of this compound lies in its role as a potent and specific enzyme inhibitor. nih.gov Because it mimics the structure of L-leucine, it is a powerful tool for studying enzymes that process this amino acid, most notably the metalloenzyme leucine (B10760876) aminopeptidase (B13392206). nih.govnih.gov Aminopeptidases are a class of enzymes that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides and are involved in a wide range of physiological processes. nih.govresearchgate.net
This phosphonic acid derivative functions as a transition-state analogue inhibitor. nih.govwikipedia.org The tetrahedral phosphonate group is thought to mimic the high-energy, tetrahedral gem-diolate intermediate that forms in the enzyme's active site during the hydrolysis of a peptide bond. acs.org By binding tightly to the active site, the inhibitor effectively blocks the enzyme from processing its natural substrate. wikipedia.org This inhibitory action has made this compound and related compounds valuable probes for elucidating enzyme mechanisms and for designing new classes of therapeutic agents targeting metalloproteases. acs.orgresearchgate.net
| Compound | Target Enzyme | Inhibition Constant (Kᵢ) | Mechanism of Action |
|---|---|---|---|
| This compound (L-Leucine phosphonic analogue) | Leucine Aminopeptidase (porcine kidney) | 0.23 µM nih.gov | Competitive, Transition-State Analogue Inhibitor nih.govacs.org |
| (1-Amino-3-phenylpropyl)phosphonic acid (L-Phenylalanine phosphonic analogue) | Leucine Aminopeptidase (porcine kidney) | 0.42 µM nih.gov | Competitive, Transition-State Analogue Inhibitor nih.gov |
Historical Development of Related Phosphonate Research
The scientific journey leading to the development of compounds like this compound is rooted in the broader history of organophosphorus chemistry. A pivotal moment in this field was the discovery in 1959 of 2-aminoethylphosphonic acid (2-AEP), the first phosphonate to be identified in nature. researchgate.net This finding demonstrated that the carbon-phosphorus bond, previously thought to be exclusively a product of synthetic chemistry, was a part of natural biological systems.
The ability to synthesize phosphonates, however, predates this discovery, with reactions like the Michaelis-Arbuzov reaction providing a means to form C-P bonds in the laboratory. krwater.com The discovery of natural phosphonates spurred significant interest in these compounds as potential bioactive agents. researchgate.net Researchers began to explore them as stable analogues of biologically important phosphates and carboxylates. nih.govnih.gov This led to the rational design of phosphonate-based molecules that could act as enzyme inhibitors. nih.gov The synthesis of α-aminophosphonic acids, as direct analogues of α-amino acids, was a logical extension of this work, culminating in the creation of specific and potent inhibitors like the phosphonic acid analogue of L-leucine for studying peptidases. nih.govacs.org
Structure
3D Structure
Properties
IUPAC Name |
[(1S)-1-amino-3-methylbutyl]phosphonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14NO3P/c1-4(2)3-5(6)10(7,8)9/h4-5H,3,6H2,1-2H3,(H2,7,8,9)/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCAUCAWEADMPM-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(N)P(=O)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](N)P(=O)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14NO3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis Methodologies and Stereochemical Control
Classical and Contemporary Synthetic Approaches to α-Aminophosphonic Acids
The synthesis of α-aminophosphonic acids typically involves the initial formation of α-aminophosphonate esters, which are then hydrolyzed to the final acid. orientjchem.org Key strategies for forming the core structure include multicomponent reactions, nucleophilic additions, and direct amination techniques.
The most prominent Mannich-type reaction in this context is the Kabachnik-Fields reaction. nih.gov This is a one-pot, three-component condensation involving an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite (B83602). orientjchem.orgnih.gov The reaction mechanism can proceed through two main pathways, depending on the reactants' nature. nih.gov One path involves the initial formation of an imine from the amine and carbonyl compound, which is then attacked by the dialkyl phosphite. nih.gov Alternatively, the carbonyl and phosphite can first react to form an α-hydroxyphosphonate, which is subsequently displaced by the amine. nih.gov A variety of catalysts, including Lewis acids and protic acids like p-toluenesulfonic acid (PTSA), can be employed to promote the reaction. nih.gov For the synthesis of [(1S)-1-amino-3-methylbutyl]phosphonic acid, isovaleraldehyde (B47997) would serve as the carbonyl component.
Table 1: Overview of Mannich-Type (Kabachnik-Fields) Reaction
| Component 1 | Component 2 | Component 3 | Catalyst Examples | Product |
|---|---|---|---|---|
| Amine (e.g., Ammonia, Benzylamine) | Carbonyl (e.g., Isovaleraldehyde) | Dialkyl Phosphite | Lewis Acids (e.g., ZnCl₂, Mg(ClO₄)₂), Protic Acids (e.g., PTSA), Iodine | α-Aminophosphonate |
The addition of phosphites to imines, often referred to as the aza-Pudovik reaction, is a direct and highly general method for preparing α-aminophosphonates. nih.govrsc.org This approach separates the formation of the imine from the phosphonylation step, offering better control compared to the one-pot Kabachnik-Fields reaction. The reaction involves the nucleophilic attack of a dialkyl phosphite on the electrophilic carbon of the C=N double bond of an imine. nih.gov This method is particularly powerful for asymmetric synthesis, where chiral catalysts can be used to control the stereochemical outcome of the addition. rsc.org A transition-metal-free multicomponent phosphonylation has also been developed, reacting an imine, an aryne generated in situ, and a dialkyl phosphite to yield α-aminophosphonates. organic-chemistry.orgorganic-chemistry.org
A more direct route to α-aminophosphonates involves the formation of a carbon-nitrogen bond at the α-position of a pre-existing phosphonate (B1237965). thieme-connect.com This electrophilic amination of an α-phosphonate carbanion is an attractive strategy. rsc.org One developed method uses a copper-catalyzed electrophilic amination of α-phosphonate zincates with O-acyl hydroxylamines. nih.gov This technique allows for the direct introduction of various amines to the α-position of phosphonates in a single step. thieme-connect.comnih.gov The reaction can be promoted by a small amount of catalyst at room temperature and is applicable to a broad range of substrates. nih.gov
While many syntheses build the entire N-C-P structure, another approach is to start with a molecule that already contains the aminoalkylphosphonate core and modify its side chain. For example, a versatile intermediate like diethyl 3-oxocyclobutylphosphonate can be used, where the oxo functionality is elaborated to introduce the desired amino acid side chain. rsc.org Conversely, α-amino acids themselves can serve as starting materials for their phosphonic analogues. mdpi.comnih.gov Several methods exist for this transformation, though many are multi-step processes. mdpi.com This approach leverages the readily available chiral pool of amino acids to establish the desired stereochemistry from the outset.
The majority of synthetic routes yield α-aminophosphonate esters, which must be deprotected or "unmasked" to give the final phosphonic acid. orientjchem.orgresearchgate.net This hydrolysis is a critical final step. The two most common methods are acidic hydrolysis and silylation followed by alcoholysis. researchgate.net
Acidic Hydrolysis : This is a traditional method involving heating the phosphonate ester with a strong acid, typically concentrated hydrochloric acid. nih.govbeilstein-journals.org The mechanism involves protonation of the ester oxygen followed by nucleophilic attack by water. beilstein-journals.org
Silylation-Methanolysis : A milder and often more effective method involves the reaction of the phosphonate ester with a silyl (B83357) halide, most commonly bromotrimethylsilane (B50905) (TMSBr), followed by hydrolysis or methanolysis. beilstein-journals.org This two-step sequence is particularly useful for substrates that are sensitive to harsh acidic conditions. beilstein-journals.org
The choice of method depends on the other functional groups present in the molecule. nih.gov
Asymmetric Synthesis and Enantioselective Methodologies
Achieving the correct stereochemistry, as in the (S)-configuration of this compound, is crucial for biological activity. nih.gov Consequently, significant research has focused on asymmetric and enantioselective synthetic methods. researchgate.net
The catalytic asymmetric hydrophosphonylation of imines is one of the most successful strategies. rsc.org This involves the aza-Pudovik reaction performed in the presence of a chiral catalyst. A variety of catalytic systems have been developed:
Chiral Thiourea Catalysts : These have been shown to effectively catalyze the highly enantioselective hydrophosphonylation of N-benzyl imines, providing access to enantioenriched free α-amino phosphonic acids after deprotection. organic-chemistry.org
Chiral Bis(8-quinolinolato) (TBOx) Aluminum(III) Complexes : At low catalyst loadings, these complexes catalyze the addition of phosphites to aldimines to give α-amino phosphonates in high yields and enantioselectivities. organic-chemistry.org
Chiral Quinine-Derived Catalysts : Quinine and its derivatives have been used to catalyze the enantioselective hydrophosphonylation of N-Boc protected imines with diethyl phosphite, yielding enantiomerically enriched products. organic-chemistry.org
Chiral Bis(imidazoline)-Zinc(II) Catalysts : These have been used in direct enantioselective three-component Kabachnik-Fields reactions. nih.gov
Another approach involves the use of chiral auxiliaries attached to the amine or phosphonate, which direct the stereochemical course of the reaction. researchgate.net Research has also explored the organocatalytic α-amidoalkylation of dimethyl phosphite using 1-(N-acylamino)alkyltriphenylphosphonium salts derived from racemic N-protected α-amino acids. mdpi.com Using chiral quinine-derived quaternary ammonium (B1175870) salts as catalysts, this method can produce enantiomerically enriched α-aminophosphonates with good yields and high enantiomeric excess (ee). mdpi.com For example, the synthesis of (R)-Benzyl N-[1-(dimethoxyphosphoryl)-3-methylbutyl]carbamate, a precursor to the enantiomer of the target compound, was achieved with an 80% ee. mdpi.com
Table 2: Examples of Enantioselective Syntheses of α-Aminophosphonates
| Reaction Type | Substrate Example | Chiral Catalyst/Auxiliary | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Hydrophosphonylation | N-Benzyl imines | Chiral Thiourea | High | organic-chemistry.org |
| Hydrophosphonylation | N-Boc imines | Quinine | Good | organic-chemistry.org |
| Hydrophosphonylation | Aldimines | TBOx Aluminum(III) complex | High | organic-chemistry.org |
| α-Amidoalkylation | 1-(N-acylamino)alkylphosphonium salt | Quinine-derived ammonium salt | up to 92% | mdpi.com |
Chiral Auxiliary-Based Approaches
Chiral auxiliary-based synthesis is a well-established strategy for the asymmetric synthesis of α-amino phosphonic acids. This method involves the temporary incorporation of a chiral molecule (the auxiliary) to guide the stereoselective formation of the desired product. The auxiliary is subsequently removed to yield the enantiomerically enriched target compound.
| Chiral Auxiliary | Reactants | Diastereomeric Ratio (d.r.) | Yield (%) | Reference Compound |
| N-phosphonyl imine | 2-lithio-1,3-dithiane, Chiral N-phosphonyl imine | >99:1 | up to 82 | α-amino-1,3-dithiane |
| (-)-Phenylmenthol | Diazoacetates, Boranes, Acyl Imines | Good | Good | β-amino carbonyl compounds |
Catalytic Asymmetric Methods
Catalytic asymmetric synthesis offers a more efficient and atom-economical alternative to chiral auxiliary-based methods. These approaches utilize a small amount of a chiral catalyst to generate large quantities of the desired enantiomer. A prominent strategy in this category is the asymmetric hydrogenation of prochiral enamidophosphonates.
Rhodium complexes with chiral diphosphine ligands, such as BisP* and MiniPHOS, have been successfully employed for the asymmetric hydrogenation of α,β-unsaturated phosphonic acid derivatives, precursors to α-amino phosphonic acids. nih.gov For example, the asymmetric hydrogenation of dimethyl α-acetylaminoethenephosphonate, a precursor to the phosphonic acid analogue of alanine, using a Rhodium-BisP* catalyst, yielded the (R)-product with 90% enantiomeric excess (ee). nih.gov This methodology is highly relevant for the synthesis of this compound, which could be prepared from the corresponding α,β-unsaturated phosphonate precursor.
The enantioselectivity of these reactions is often influenced by the structure of the substrate and the catalyst, as well as the reaction conditions such as solvent and hydrogen pressure.
| Catalyst/Ligand | Substrate | Enantiomeric Excess (ee, %) | Yield (%) | Product Configuration |
| Rh-BisP* | Dimethyl α-acetylaminoethenephosphonate | 90 | - | R |
| Rh-MiniPHOS | Various α,β-unsaturated phosphonates | up to 99 | - | - |
Biocatalytic Approaches and Kinetic Resolution
Biocatalytic methods, employing enzymes or whole organisms, offer a green and highly selective route to enantiomerically pure compounds. Kinetic resolution, where one enantiomer of a racemic mixture reacts faster in an enzyme-catalyzed reaction, is a common biocatalytic strategy.
Lipases are frequently used enzymes for the kinetic resolution of racemic esters of amino acids and their analogues. nih.gov For instance, the lipase (B570770) from Pseudomonas cepacia has demonstrated high enantioselectivity in the hydrolysis of racemic α-methyl-β-propiothiolactone. researchgate.net In the context of phosphonates, lipases can be used for the enantioselective hydrolysis of racemic esters of α-hydroxy or α-amino phosphonic acids. For example, the lipase from Candida rugosa has been used for the kinetic resolution of dimethyl 1-butyryloxy-1-carboxymethylphosphonates, yielding the corresponding hydroxyphosphonate with high enantiomeric excess. mdpi.com This approach could be adapted for the resolution of a racemic ester of (1-amino-3-methylbutyl)phosphonic acid, where the enzyme would selectively hydrolyze one enantiomer, allowing for the separation of the unreacted (S)-ester or the hydrolyzed (R)-acid.
| Enzyme (Lipase) | Substrate | Enantiomeric Excess (ee, %) | Conversion (%) | Resolved Product |
| Pseudomonas cepacia | Racemic α-methyl-β-propiothiolactone | >95 (S) | 53 | (S)-α-methyl-β-propiothiolactone |
| Candida rugosa | Dimethyl 1-butyryloxy-1-carboxymethylphosphonate | >98 | - | (R)-1-carboxy-1-hydroxymethylphosphonate |
Prodrug Strategy Synthesis for Phosphonic Acid Moieties
The high polarity of the phosphonic acid group often leads to poor membrane permeability and low oral bioavailability, limiting the therapeutic application of phosphonate-containing drugs. To overcome this, a prodrug strategy is often employed, where the phosphonic acid moiety is temporarily masked with lipophilic groups that are cleaved in vivo to release the active parent drug.
Design and Synthesis of Prodrug Conjugates
A common prodrug approach involves the esterification of the phosphonic acid with promoieties that can be cleaved by enzymes such as esterases. Pivaloyloxymethyl (POM) esters are a classic example of acyloxyalkyl prodrugs for phosphonates. nih.gov These prodrugs are designed to be enzymatically cleaved to an unstable hydroxymethyl intermediate, which then spontaneously releases formaldehyde (B43269) to yield the active phosphonic acid. nih.gov
Amino acids themselves can be used as promoieties, forming ester or amide linkages with the phosphonic acid. mdpi.com L-valine esters, for instance, have been successfully used to increase the oral bioavailability of various drugs by targeting peptide transporters in the intestine. mdpi.com A hypothetical prodrug of this compound could involve the esterification of the phosphonic acid with two molecules of an amino acid ester, such as L-valine ethyl ester, to create a neutral, more lipophilic molecule.
Peptidomimetic Prodrug Design
Peptidomimetic prodrugs are designed to mimic natural peptides to exploit peptide transporters for enhanced absorption. This strategy often involves linking the phosphonate drug to one or more amino acids, sometimes via a linker, to create a structure that is recognized by peptide transporters like PEPT1.
The design of peptidomimetic prodrugs for phosphonates can be complex, as the introduction of multiple chiral centers requires careful stereochemical control during synthesis. The stability of the prodrug in the gastrointestinal tract and its efficient cleavage at the target site are critical considerations. For example, dipeptide mimics based on amino phosphinate backbones have been synthesized as potential enzyme inhibitors. researchgate.net While specific examples for this compound are not documented, the general principles of peptidomimetic design could be applied. This would involve coupling the phosphonic acid to a dipeptide, for example, Gly-Val, through an ester or amide linkage to create a prodrug that can be actively transported into cells.
Structural Characterization and Advanced Analytical Techniques in Research
Spectroscopic Analysis for Structural Elucidation
Spectroscopy is a cornerstone in the structural analysis of organic molecules. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide detailed information about the atomic arrangement and functional groups within [(1S)-1-amino-3-methylbutyl]phosphonic acid.
NMR spectroscopy is a powerful, non-destructive technique that provides comprehensive information about the carbon-hydrogen framework and the phosphorus environment in the molecule. For this compound, ¹H NMR, ¹³C NMR, and ³¹P NMR are routinely employed.
¹H NMR (Proton NMR): The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. The key resonances for this compound would include signals for the protons on the isobutyl group (methyl, methylene, and methine protons) and the proton attached to the chiral carbon bearing the amino and phosphonic acid groups. The coupling between adjacent protons provides connectivity information.
¹³C NMR (Carbon-13 NMR): A ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. For this compound, distinct signals are expected for each of the five carbon atoms. The chemical shifts are influenced by the attached functional groups, with the carbon atom bonded to the phosphorus and nitrogen atoms showing a characteristic downfield shift. libretexts.orgoregonstate.edu Coupling between the phosphorus and carbon atoms (¹JPC, ²JPC, etc.) can also be observed, providing further structural confirmation. nih.gov
³¹P NMR (Phosphorus-31 NMR): ³¹P NMR is highly specific for the phosphorus nucleus and is a key technique for characterizing phosphonic acids. researchgate.net It typically shows a single resonance for this compound, with a chemical shift characteristic of alkylphosphonic acids. Proton decoupling is often used to simplify the spectrum to a single peak, though proton-coupled spectra can provide information about the number of protons attached to adjacent atoms. The chemical shift in ³¹P NMR is sensitive to pH. researchgate.net
| Nucleus | Typical Chemical Shift (δ) Range (ppm) | Key Couplings | Structural Information Provided |
|---|---|---|---|
| ¹H | 0.8-4.0 | H-H, P-H | Provides details on the proton environment and connectivity. |
| ¹³C | 15-60 | P-C | Indicates the number of unique carbons and their electronic environment. nih.gov |
| ³¹P | 15-30 | P-H, P-C | Confirms the presence and electronic state of the phosphonic acid group. huji.ac.il |
Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound. For a non-volatile and polar molecule like this compound, techniques such as Electrospray Ionization (ESI) are typically used. The resulting mass spectrum would show a prominent peak for the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.
High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula with high confidence. Fragmentation analysis (MS/MS) can further confirm the structure. Common fragmentation pathways for aminophosphonic acids involve the loss of water, ammonia, and cleavage of the carbon-phosphorus bond. For GC-MS analysis, derivatization is necessary to increase volatility.
| Ion Type | Expected m/z | Fragmentation Pathway |
|---|---|---|
| [M+H]⁺ | 168.0835 | Parent molecule with an extra proton. |
| [M-H]⁻ | 166.0690 | Parent molecule with a proton removed. |
| Fragment | Variable | Loss of H₂O, NH₃, or cleavage of the C-P bond. |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for the O-H, N-H, C-H, P=O, and P-O bonds. The broadness of the O-H and N-H stretching bands is indicative of hydrogen bonding.
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
|---|---|
| O-H (from P-OH) | 2500-3300 (broad) |
| N-H (from NH₂) | 3200-3500 |
| C-H (aliphatic) | 2850-2960 |
| P=O | 1150-1250 researchgate.net |
| P-O | 950-1050 researchgate.net |
Chromatographic Methods for Purification and Purity Assessment
Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.
HPLC is a versatile technique for the analysis of non-volatile and polar compounds like aminophosphonic acids. Due to the lack of a strong chromophore in this compound, derivatization is often required for UV or fluorescence detection. researchgate.net Common derivatizing agents include 9-fluorenylmethyl chloroformate (FMOC-Cl) or 1,2-naphthoquinone-4-sulfonate (NQS).
Reversed-phase HPLC using a C18 column is a common approach. chromatographyonline.com The mobile phase typically consists of an aqueous buffer and an organic modifier like acetonitrile or methanol. Chiral stationary phases can also be used to separate the enantiomers and assess the enantiomeric purity of the (S)-isomer.
| Parameter | Typical Conditions |
|---|---|
| Column | Reversed-phase C18 or Chiral Stationary Phase chromatographyonline.comscas.co.jp |
| Mobile Phase | Aqueous buffer (e.g., phosphate (B84403) or acetate) with acetonitrile or methanol gradient. |
| Derivatization Agent | FMOC-Cl for fluorescence detection or NQS for UV detection. researchgate.net |
| Detector | UV/Vis or Fluorescence Detector. |
Direct analysis of aminophosphonic acids by GC is not feasible due to their low volatility and high polarity. Therefore, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable compound. researchgate.net Silylation is a common derivatization technique where the active hydrogens in the amino and phosphonic acid groups are replaced with trimethylsilyl (TMS) groups. researchgate.netnih.gov Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used. usra.edu
The resulting derivatives can be separated on a non-polar or medium-polarity capillary column and detected by a flame ionization detector (FID) or, more commonly, a mass spectrometer (GC-MS) for definitive identification.
| Parameter | Typical Conditions |
|---|---|
| Derivatization | Silylation with BSTFA or MTBSTFA. usra.edu |
| Column | Non-polar (e.g., DB-5ms) or medium-polarity capillary column. |
| Carrier Gas | Helium or Hydrogen. |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID). |
Advanced X-ray Crystallography Studies
Advanced X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides invaluable information about the molecular structure, conformation, and intermolecular interactions of a compound, which are crucial for understanding its chemical and physical properties.
For a compound like this compound, X-ray crystallography would reveal:
Molecular Conformation: The exact spatial arrangement of the amino, methylbutyl, and phosphonic acid groups.
Bond Lengths and Angles: Precise measurements of the distances between bonded atoms and the angles between adjacent bonds.
Intermolecular Interactions: Details of hydrogen bonding and other non-covalent interactions that dictate how the molecules pack in the solid state.
Crystal System and Space Group: Fundamental parameters describing the symmetry and repeating pattern of the crystal lattice.
Such data is fundamental for computational modeling, understanding structure-activity relationships, and for the rational design of new materials and molecules.
However, as of the latest search, no published studies containing the single-crystal X-ray diffraction data for this compound were found. While crystallographic data exists for structurally related aminophosphonic acids and for the parent amino acid, L-leucine, the strict focus of this article on the title compound prevents their inclusion and discussion.
Further research and publication in this specific area would be necessary to provide the detailed structural characterization that advanced X-ray crystallography offers.
Molecular Biochemistry and Mechanism of Action Studies
Role as Amino Acid and Phosphate (B84403) Bioisosteres
[(1S)-1-amino-3-methylbutyl]phosphonic acid, also known as the phosphonic analogue of L-leucine or phosphonoleucine, serves as a potent bioisostere for both amino acids and phosphate groups. nih.govacs.orgfrontierspartnerships.orgnih.gov As a structural analogue of the proteinogenic amino acid L-leucine, the compound's core structure is identical, except for the substitution of the carboxylic acid group with a phosphonic acid moiety. tandfonline.comresearchgate.net This substitution is critical to its biological activity, as the phosphonic acid group is similar in size and stereochemistry to the carboxyl group, allowing it to be recognized by enzymes that bind L-leucine or leucine-containing peptides. This mimicry enables it to act as an antimetabolite, competing with its natural carboxylic counterpart for the active sites of enzymes and cellular receptors. frontierspartnerships.org
The tetrahedral geometry of the phosphonic acid group is a key feature of its bioisosteric properties. researchgate.net This configuration allows it to function not only as a mimic of the carboxylate group but also as a stable, non-hydrolyzable analogue of a phosphate group or the tetrahedral transition state of phosphate ester hydrolysis. researchgate.net This dual bioisosteric nature underpins its ability to interact with a range of biological targets.
Enzyme Inhibition Mechanisms
The inhibitory action of this compound is primarily attributed to its function as a transition-state analogue, leading to competitive antagonism at enzyme active sites.
A predominant mechanism by which this compound inhibits enzymes, particularly metalloproteases, is by acting as a transition-state analogue. nih.gov During the enzymatic hydrolysis of a peptide bond, the planar carbonyl group of the scissile bond is attacked by a nucleophile (often an activated water molecule), forming a transient, high-energy tetrahedral intermediate. tandfonline.comresearchgate.net The phosphonic acid group, with its stable tetrahedral phosphorus center, effectively mimics this gem-diolate transition state. acs.orgtandfonline.com Because enzymes have a higher affinity for the transition state than for the substrate or product, this stable mimic binds very tightly to the active site, thereby inhibiting the enzyme's catalytic activity. researchgate.net This molecular mimicry is a cornerstone of its potency as an inhibitor of peptidases. nih.gov
As a close structural analogue of L-leucine, this compound functions as a competitive inhibitor. frontierspartnerships.org It directly competes with the natural substrate (e.g., a peptide with an N-terminal leucine (B10760876) residue) for binding to the enzyme's active site. The enzyme recognizes the inhibitor's amino group and the leucine-like isobutyl side chain, drawing it into the catalytic site. Once bound, the phosphonate (B1237965) group engages with the active site residues (and often a catalytic metal ion) in a manner that mimics the transition state, preventing the substrate from binding and catalysis from occurring.
Studies on the inhibition kinetics of this compound reveal that it typically acts as a potent reversible inhibitor. Specifically, when evaluated against leucine aminopeptidase (B13392206), the compound exhibits slow-binding inhibition. nih.gov This type of reversible inhibition is characterized by an initial, relatively weak binding event, which is followed by a slow conformational change in the enzyme-inhibitor complex, leading to a much tighter final complex. For the inhibition of porcine kidney leucine aminopeptidase by this compound, the association rate constant (k_on) was determined to be 400 ± 55 M⁻¹s⁻¹. nih.gov In contrast to some phosphonate analogues that behave as conventional reversible inhibitors, this slow-binding behavior indicates a two-step binding mechanism and contributes to the compound's high inhibitory potency. tandfonline.com
Identification and Validation of Biological Targets
Research has identified several key enzymatic targets for this compound and related aminophosphonates, with a primary focus on metalloproteases.
The most extensively studied target for this compound is Leucine Aminopeptidase (LAP) , a metalloenzyme belonging to the hydrolase class. researchgate.netresearchgate.netjmaterenvironsci.com LAPs are involved in the cleavage of N-terminal amino acids from proteins and peptides. The phosphonic analogue of L-leucine is a highly potent inhibitor of LAP from various sources, including porcine kidney and bovine lens. nih.govacs.orgnih.gov Its strong inhibitory activity is a direct result of its ability to mimic the transition state of peptide hydrolysis within the enzyme's active site, which typically contains two zinc ions. acs.orgnih.gov
Other enzymes in the metalloprotease family are also recognized as targets for aminophosphonate inhibitors. These include:
Aminopeptidase N (APN) : A zinc-dependent metalloprotease that is also inhibited by aminophosphonate analogues. acs.orgnih.gov
Pepsin and Penicillopepsin : Aspartic proteases that have been shown to be potently inhibited by phosphonate-containing peptide analogues. nih.govtandfonline.com
The table below summarizes the inhibitory activity of this compound against its primary target.
| Enzyme Target | Source | Inhibition Constant (K_i) | Inhibition Type |
|---|---|---|---|
| Leucine Aminopeptidase | Porcine Kidney | 0.23 µM | Slow-Binding Reversible |
Receptor Binding Interactions
This compound functions as a transition-state analogue inhibitor of cytosolic leucine aminopeptidase (LAP), a binuclear zinc metalloenzyme. acs.orgresearchgate.net The key to its inhibitory action is the phosphonic acid moiety, which replaces the native carboxylic acid group of leucine. This phosphonate group is believed to mimic the tetrahedral gem-diolate intermediate formed during the enzymatic hydrolysis of a peptide bond. acs.org
The active site of leucine aminopeptidase contains two zinc ions that are crucial for catalysis. rcsb.org The negatively charged phosphonate group of the inhibitor is thought to interact directly with these two catalytic zinc ions. nih.gov Furthermore, the active site features positively charged residues, such as Lys-250 and Arg-336, which can form ionic interactions with the inhibitor. rcsb.org The isobutyl side chain of the compound, which corresponds to the P1 residue of a substrate, fits into the hydrophobic S1 binding pocket of the enzyme, contributing to the binding affinity. acs.orgtandfonline.com The alpha-amino group of the inhibitor also forms critical interactions within the active site, completing the triad (B1167595) of interactions (side chain, alpha-amino group, and transition-state analogue moiety) that anchor it to the enzyme.
Specificity and Selectivity Profiling
The inhibitory activity of aminophosphonates is significantly influenced by their structure, leading to varying affinities for different enzymes. Studies comparing the effects of these compounds on cytosolic leucine aminopeptidase (LAP, E.C. 3.4.11.1) and microsomal aminopeptidase (APN, E.C. 3.4.11.2) have demonstrated that structural modifications can lead to marked differences in selectivity. nih.gov
While this compound is a potent inhibitor of cytosolic LAP, modifications to its structure have been explored to gauge selectivity. For instance, extending the structure at the phosphonate group to probe the S1' binding pocket can modulate its activity profile against different aminopeptidases. acs.orgresearchgate.net The key determinant for selectivity between LAP and APN in related phosphinate inhibitors is the nature of the substituent at the P1′ position. researchgate.net Compounds with aromatic and aliphatic substituents at this position can strongly interact with the S1' pocket of LAP, while aromaticity at this position can increase affinity for APN. researchgate.net
Structure-Activity Relationships (SAR)
Impact of Stereochemistry on Biological Activity
Stereochemistry is a critical determinant of the inhibitory potency of (1-amino-3-methylbutyl)phosphonic acid. The compound exists as two stereoisomers, (S) and (R), at the alpha-carbon. The biological activity resides almost exclusively in the (S)-isomer, which corresponds to the configuration of the natural amino acid L-leucine. tandfonline.comnih.govebi.ac.uk This stereoisomer shows potent, slow-binding inhibition of leucine aminopeptidase, whereas the (R)-isomer (corresponding to D-leucine) is a significantly weaker inhibitor. nih.govebi.ac.uk This demonstrates that the enzyme's active site is highly stereoselective, requiring the precise three-dimensional arrangement of the amino group, the isobutyl side chain, and the phosphonic acid group for effective binding and inhibition. The potency of inhibitors with two chiral centers has also been shown to depend on the absolute configuration of both centers. nih.gov
| Compound | Stereochemistry | Target Enzyme | Inhibition Constant (Ki) |
|---|---|---|---|
| (1-amino-3-methylbutyl)phosphonic acid | (S)-isomer (L-analog) | Leucine Aminopeptidase | 0.23 µM |
| (1-amino-3-methylbutyl)phosphonic acid | (R)-isomer (D-analog) | Leucine Aminopeptidase | > 500 µM |
Note: The (S)-isomer is referred to as the (R)-isomer in some literature based on an alternative nomenclature convention for phosphonates. nih.govebi.ac.uk
Influence of Substituent Modifications on Target Binding
Modifications to the isobutyl side chain (P1 position) of this compound have a profound effect on its binding affinity for leucine aminopeptidase. The S1 pocket of the enzyme shows a preference for large, hydrophobic side chains. As a result, phosphonic acid analogues of other hydrophobic amino acids also act as potent inhibitors. For example, the analogue of L-valine is a strong inhibitor, and non-natural derivatives like the phosphonic analogues of homophenylalanine and homotyrosine bind with even greater affinity than the leucine analogue. tandfonline.comtandfonline.com This indicates that the S1 pocket can accommodate bulky arylalkyl groups, leading to enhanced binding.
| (1S)-Aminophosphonic Acid Analogue | Side Chain (P1 Position) | Target Enzyme | Inhibition Constant (Ki) |
|---|---|---|---|
| Valine Analogue | Isopropyl | Leucine Aminopeptidase | 0.15 µM |
| Leucine Analogue | Isobutyl | Leucine Aminopeptidase | 0.23 µM |
| Phenylalanine Analogue | Benzyl | Leucine Aminopeptidase | 0.42 µM |
| Homophenylalanine Analogue | Phenethyl | Leucine Aminopeptidase | 0.14 µM |
| Homotyrosine Analogue | 4-Hydroxy-phenethyl | Leucine Aminopeptidase | 0.12 µM |
Data sourced from references nih.gov, tandfonline.com, tandfonline.com, and ebi.ac.uk.
Correlation of Molecular Features with Inhibitory Potency
The potent inhibitory activity of this compound is directly correlated with two primary molecular features: the phosphonic acid group and the L-leucine-like side chain. The phosphonate acts as a mimic of the tetrahedral transition state of peptide hydrolysis, a key feature for potent inhibition of metalloproteases. acs.org The importance of the phosphonate is highlighted by the fact that the corresponding phosphinic acid analogues (where one P-OH is replaced by a P-H or P-alkyl group) are approximately 100-fold less potent as inhibitors of leucine aminopeptidase. nih.govebi.ac.uk
The compound exhibits slow-binding inhibition, a kinetic behavior that further characterizes its interaction with the enzyme. nih.govebi.ac.uk This suggests a two-step binding mechanism, possibly involving an initial weak complex formation followed by a slow conformational change that results in a tightly bound enzyme-inhibitor complex. The combination of a transition-state mimicking group, optimal stereochemistry, and a side chain that fits well into the S1 hydrophobic pocket results in the compound's high inhibitory potency against leucine aminopeptidase.
Computational Chemistry and Molecular Modeling
Quantum Chemical Calculations (e.g., DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the intrinsic properties of molecules like [(1S)-1-amino-3-methylbutyl]phosphonic acid. DFT provides a framework to study the electronic structure, molecular geometry, and reactivity of a compound with high accuracy.
For α-aminophosphonates, DFT calculations are instrumental in:
Determining Molecular Geometry: Optimizing the three-dimensional structure to its lowest energy conformation. This is crucial for understanding how the molecule will fit into the active site of a protein.
Calculating Spectroscopic Properties: Predicting vibrational frequencies (IR spectroscopy) and NMR chemical shifts. researchgate.net These predictions can be compared with experimental data to confirm the molecular structure. researchgate.net
Analyzing Electronic Properties: Calculating atomic charges, molecular orbitals (HOMO/LUMO), and the electrostatic potential surface. These properties are key to understanding the molecule's reactivity and its non-covalent interactions with other molecules.
Investigating Reaction Mechanisms: Modeling the transition states and energy profiles of chemical reactions involving the phosphonic acid group or the amino group.
Studies on related phosphonic acid derivatives have utilized DFT methods like B3LYP to determine the relative stability and geometry of complexes. researchgate.net Such calculations can elucidate the preferred conformations and the energetic landscape of this compound in different environments.
| Application | Information Obtained | Relevance to this compound |
|---|---|---|
| Geometry Optimization | Stable 3D conformation, bond lengths, and angles. | Provides the most stable structure for subsequent docking studies. |
| Frequency Analysis | Predicted IR and Raman spectra. researchgate.net | Aids in the structural confirmation alongside experimental data. |
| Electronic Structure Analysis | HOMO-LUMO gap, Mulliken charges, electrostatic potential maps. mdpi.com | Helps in understanding reactivity and intermolecular interaction patterns. |
| Thermodynamic Properties | Enthalpy, entropy, and Gibbs free energy of formation. | Assesses the thermodynamic stability of the molecule. |
Molecular Docking and Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule (target), typically a protein or enzyme.
Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. jbcpm.com This method is crucial for identifying key interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts, that stabilize the ligand in the binding site.
For this compound, which is an analogue of the amino acid leucine (B10760876), potential targets could include enzymes that process leucine or have binding pockets that can accommodate its structure. Docking studies would involve:
Preparation of the Ligand and Target: Generating the 3D structure of this compound and obtaining the crystal structure of the target protein from a database like the Protein Data Bank (PDB).
Docking Simulation: Using software to place the ligand into the active site of the target in various conformations and orientations.
Analysis of Binding Modes: Examining the predicted binding poses to identify crucial amino acid residues involved in the interaction. mdpi.comjbcpm.com For instance, studies on similar phosphonic acid-containing compounds have identified interactions with residues like TYR, GLN, and LYS. mdpi.com
Following docking, molecular dynamics simulations can be performed to study the stability and dynamics of the predicted ligand-protein complex over time. mdpi.comfrontiersin.org MD simulations model the movement of atoms and molecules, providing a more realistic representation of the biological system and confirming the stability of the interactions identified through docking. frontiersin.org
A primary goal of molecular docking and simulation is to estimate the binding affinity, which is a measure of the strength of the interaction between the ligand and its target. This is often expressed as a docking score or a calculated free energy of binding (e.g., in kcal/mol). mdpi.comjbcpm.com Lower binding energy values typically indicate a more stable and potent interaction.
Computational methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often used to refine the binding affinity estimations obtained from docking. mdpi.com In studies of other phosphonic acid derivatives targeting lung cancer proteins, MM/GBSA scores ranged from -7.56 to -50.14 kcal/mol, indicating strong binding. mdpi.com Predicting the binding affinity of this compound to various enzymes would be a critical step in assessing its potential as an enzyme inhibitor.
| Compound | Target Protein | Docking Score (kcal/mol) | MM/GBSA Score (kcal/mol) | Key Interacting Residues |
|---|---|---|---|---|
| [3-(1-Benzyl-3-Carbamoylmethyl-2-Methyl-1h-Indol-5-Yloxy)-Propyl-]-Phosphonic Acid | Heat Shock Protein 5 (BIP/GRP78) ATPase | -10.66 | -50.14 | TYR170, TYR174, LYS78, LYS254 mdpi.com |
| [3-(1-Benzyl-3-Carbamoylmethyl-2-Methyl-1h-Indol-5-Yloxy)-Propyl-]-Phosphonic Acid | Myosin 9B RhoGAP | -5.83 | -36.30 | GLN303, LYS306, LYS310 mdpi.com |
| Various α-aminophosphonates | α-amylase | Not specified | Not specified | Not specified researchgate.net |
De Novo Design and Virtual Screening Applications
Computational methods are not only used to analyze existing molecules but also to design new ones with desired properties (de novo design) or to search large compound libraries for potential drug candidates (virtual screening).
De Novo Design: This approach involves constructing novel molecular structures from scratch, often piece by piece, within the binding site of a target protein. princeton.edu Starting with the scaffold of this compound, de novo design algorithms could be used to add or modify functional groups to optimize its binding affinity and selectivity for a specific target. This could lead to the creation of more potent and specific enzyme inhibitors. rsc.org
Virtual Screening: This technique involves computationally screening large databases of chemical compounds to identify those that are most likely to bind to a drug target. researchgate.net A virtual screening campaign could be initiated using the structure of this compound as a query. The screening would search for molecules with similar shapes and chemical features (pharmacophores) that are predicted to have high binding affinity for a target of interest. This is a cost-effective method to narrow down a large number of compounds to a smaller, more manageable set for experimental testing.
Both approaches leverage the understanding of ligand-target interactions gained from docking and dynamics simulations to guide the discovery of new therapeutic agents based on the aminophosphonate scaffold.
Preclinical Biological Investigations and Research Tools
In Vitro Enzymatic Assays and Cellular Studies
As a phosphonic acid analog of L-leucine, [(1S)-1-amino-3-methylbutyl]phosphonic acid has been extensively evaluated as an inhibitor of metalloenzymes, particularly aminopeptidases. These enzymes play crucial roles in various physiological processes, making them attractive targets for therapeutic intervention and biochemical studies.
In vitro enzymatic assays have demonstrated that this compound is a potent inhibitor of leucine (B10760876) aminopeptidase (B13392206). nih.gov The phosphonic acid moiety is believed to mimic the tetrahedral transition state of peptide bond hydrolysis, leading to tight binding to the enzyme's active site. acs.orgmarquette.edu Kinetic studies have revealed that it exhibits slow-binding inhibition, a characteristic of some potent enzyme inhibitors. nih.gov
The inhibitory activity of this compound against various aminopeptidases has been quantified through the determination of inhibition constants (Ki). These values provide a measure of the inhibitor's potency.
| Enzyme | Source | Ki (μM) | Notes |
| Leucine Aminopeptidase | Porcine Kidney | 0.23 | Slow-binding inhibition observed. |
| Leucine Aminopeptidase | Bovine Lens | 0.23 | Interacts with both metal ions in the active site. marquette.edu |
| Aminopeptidase from Aeromonas proteolytica | A. proteolytica | 6.6 | Competitive inhibitor. marquette.edu |
This table is interactive. Users can sort and filter the data.
While the primary focus has been on aminopeptidases, the broader class of α-aminophosphonates has been investigated for activity against other enzymes as well, suggesting potential for broader screening of this compound. nih.gov Cellular studies with related compounds have explored aspects like cellular uptake, which is a critical factor for biological activity. The lipophilicity of a compound can significantly influence its ability to cross cell membranes and reach its intracellular target. nih.gov
Exploration of Biological Effects in Model Systems
The biological effects of this compound and its parent class of α-aminophosphonates have been explored in a variety of model systems, including microbial cultures and in vitro mammalian cell lines.
Microbial Systems:
The structural similarity of α-aminophosphonates to amino acids makes them potential antimicrobial agents. researchgate.net They can interfere with essential metabolic pathways in bacteria. For instance, some phosphonopeptides are actively transported into bacterial cells and subsequently inhibit key enzymes involved in peptidoglycan biosynthesis, such as alanine racemase. nih.govnih.gov While specific data for the antimicrobial spectrum of this compound is not extensively detailed in the provided search results, the general activity of the compound class suggests it as a candidate for such investigations.
In Vitro Mammalian Cells:
Studies on various α-aminophosphonic acid derivatives have demonstrated cytotoxic effects against different human cancer cell lines. nih.gov This has prompted investigations into their potential as anticancer agents. The proposed mechanisms of action often involve the inhibition of critical enzymes within the cancer cells. nih.gov The cultivation and study of mammalian cells in vitro are essential for understanding the cellular responses to such compounds. nih.gov The uptake and metabolism of amino acid analogs in mammalian cells are complex processes that can be influenced by various factors. nih.gov
Ex Vivo Systems:
Ex vivo studies, which involve the use of fresh tissue samples outside the organism, can provide valuable insights into the effects of a compound in a more physiologically relevant context than isolated cells. While specific ex vivo studies focusing on this compound are not detailed in the provided results, this methodology is crucial for bridging the gap between in vitro findings and in vivo responses. nih.gov
Development as Chemical Probes for Pathway Elucidation
The potent and specific inhibitory activity of compounds like this compound makes them valuable tools for chemical biology and pathway elucidation. nih.gov By selectively inhibiting a particular enzyme, researchers can study the downstream consequences of that inhibition and thereby understand the role of the enzyme in a specific biological pathway.
As a transition-state analog inhibitor of leucine aminopeptidase, this compound can be used to probe the function of this enzyme in various cellular processes. acs.orgmarquette.edu For example, inhibiting leucine aminopeptidase can help to identify its natural substrates and understand its role in protein degradation and turnover.
The development of libraries of active-site probes for enzyme superfamilies, such as metalloproteases, is a key strategy in chemical proteomics. nih.gov These probes, which can be based on inhibitor scaffolds like that of this compound, allow for the activity-based profiling of enzymes in complex biological samples. This approach can provide a more accurate picture of enzyme function than methods that simply measure protein expression levels.
By using such chemical probes, researchers can investigate the role of specific metalloproteases in disease states, such as cancer, and identify potential new therapeutic targets. The insights gained from these studies can guide the development of more selective and potent inhibitors for therapeutic applications.
Future Directions and Research Opportunities
Development of Novel Synthetic Routes
While established methods for creating α-aminophosphonic acids exist, the future of synthesizing [(1S)-1-amino-3-methylbutyl]phosphonic acid lies in developing more efficient, stereoselective, and environmentally benign routes. Current research into the synthesis of aminophosphonates often involves multi-step procedures. mdpi.comresearchgate.net Future efforts will likely focus on asymmetric synthesis, which is crucial for producing the specific (1S) stereoisomer, as biological activity is highly dependent on the correct 3D configuration. mdpi.com
Key areas for future development include:
Catalytic Asymmetric Synthesis: There is a growing interest in using chiral catalysts, such as chiral phosphoric acids or metal complexes, to guide the stereochemical outcome of the reaction, yielding the desired (S)-enantiomer with high purity. organic-chemistry.orgrsc.org The development of L-tert-leucine-derived catalytic systems for asymmetric cycloadditions showcases a promising direction that could be adapted for phosphonate (B1237965) synthesis. organic-chemistry.org
Flow Chemistry: Transitioning synthesis from traditional batch processes to continuous flow systems could offer improved reaction control, enhanced safety, and greater scalability.
Biocatalysis: The use of enzymes to catalyze key steps in the synthetic pathway could provide unparalleled stereoselectivity under mild reaction conditions, reducing the need for toxic reagents and solvents.
Novel Precursors: Research into new starting materials and synthetic intermediates, such as chiral N-acyliminium ions or α-aminoalkylphosphonium salts, may open up more direct and efficient pathways to the target molecule. mdpi.comresearchgate.net
Exploration of New Biological Targets
The primary biological target identified for this compound is Leucine (B10760876) Aminopeptidase (B13392206) (LAP), a metalloenzyme involved in peptide metabolism. nih.govresearchgate.net The compound acts as a potent competitive inhibitor of LAP, mimicking the transition state of peptide bond hydrolysis. nih.govnih.gov However, the structural similarity to the essential amino acid L-leucine suggests that it may interact with a broader range of biological molecules.
Future research should aim to identify and validate new targets to uncover novel therapeutic applications. Potential areas of exploration include:
Other Metalloproteases: Investigating the inhibitory activity against other related enzymes, such as Aminopeptidase N (APN), is a logical next step. researchgate.netresearchgate.net Understanding the selectivity profile across the metalloprotease family is crucial for developing targeted therapies.
Amino Acid Transporters: As a structural mimic of L-leucine, the compound could potentially interact with transporters responsible for leucine uptake, such as the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells.
mTOR Signaling Pathway: L-leucine is a key activator of the mTOR (mechanistic target of rapamycin) signaling pathway, which is a central regulator of cell growth and proliferation. nih.gov Future studies could explore whether its phosphonic acid analogue can modulate this pathway, either as an agonist or antagonist, which would have significant implications for metabolic diseases and oncology. nih.gov
Enzymes in Pathogen Metabolism: Many pathogens rely on amino acid metabolism for survival. Screening this compound against essential enzymes in bacteria, fungi, or parasites could uncover new antimicrobial applications.
Rational Design of Enhanced Inhibitors and Probes
The rational, structure-based design of new molecules is a powerful strategy to improve the potency, selectivity, and utility of this compound. researchgate.netmdpi.com By using the existing compound as a scaffold, researchers can develop next-generation inhibitors and chemical probes to better study biological systems.
A key study utilized the X-ray crystal structure of bovine lens LAP in complex with this compound to guide the design of more potent inhibitors. researchgate.net This work demonstrated that modifying the phosphonic acid group to create phosphonamidate and phosphinate dipeptide analogues could significantly enhance binding affinity. researchgate.net The optimization of residues at the P1 and P1' positions of phosphinic dipeptides has also been shown to yield highly potent and selective LAP inhibitors. nih.gov
Future rational design efforts could focus on:
Improving Potency and Selectivity: Computational modeling and medicinal chemistry approaches can be used to systematically modify the compound's structure. Adding functional groups that can form additional interactions with the target enzyme's active site can increase binding affinity (lower Kᵢ value) and improve selectivity over off-target enzymes. researchgate.net
Developing Chemical Probes: The core structure can be functionalized with reporter tags, such as fluorescent dyes or biotin, to create chemical probes. These probes would be invaluable tools for visualizing the localization of target enzymes within cells, identifying binding partners, and quantifying enzyme activity.
Overcoming Resistance: In potential therapeutic applications, understanding and overcoming mechanisms of drug resistance is critical. Rational design can be used to create inhibitors that are effective against resistant forms of the target enzyme.
| Compound | Target Enzyme | Kᵢ (µM) | Reference |
|---|---|---|---|
| This compound | Porcine Kidney LAP | 0.23 | nih.gov |
| (1S)-1-Amino-3-methylbutylphosphinic acid | Porcine Kidney LAP | >25 | nih.gov |
| hPheP[CH₂]Leu (dipeptide analogue) | Bovine Lens LAP | 0.14 (diastereomeric mixture) | researchgate.net |
| hPheP[CH₂]Tyr (dipeptide analogue) | Bovine Lens LAP | 0.067 (diastereomeric mixture) | researchgate.net |
Integration with Advanced Bioanalytical Techniques
To fully understand the mechanism of action, pharmacokinetics, and metabolic fate of this compound and its derivatives, it is essential to integrate advanced bioanalytical techniques into future research.
Mass Spectrometry (MS): High-resolution mass spectrometry is a powerful tool for identifying and quantifying the compound and its metabolites in complex biological samples (e.g., plasma, tissues). wiley-vch.de Tandem MS (MS/MS) can be used to elucidate the fragmentation patterns of the parent compound, aiding in the structural confirmation of its metabolites. rsc.orguni-muenster.de
Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is particularly well-suited for studying phosphorus-containing compounds. researchgate.netresearchgate.net It can be used for structural characterization and to monitor interactions between the inhibitor and its target enzyme in solution. Advanced NMR techniques, such as saturation transfer difference (STD) NMR, can provide detailed information about the binding epitope of the inhibitor within the enzyme's active site.
X-ray Crystallography: Obtaining high-resolution crystal structures of the compound bound to its various biological targets is crucial for understanding the precise molecular interactions that govern its inhibitory activity. researchgate.net This structural information is the cornerstone of rational drug design efforts.
Confocal Laser Scanning Microscopy (CLSM): The development of fluorescently labeled probes based on the this compound scaffold would enable the use of CLSM to visualize the subcellular localization of the target enzymes and to monitor the uptake and distribution of the inhibitor in living cells. researchgate.net
By combining these techniques, researchers can build a comprehensive understanding of the compound's biological activity, paving the way for its optimization and potential translation into new scientific tools and therapeutic agents.
Q & A
Basic: What are the established synthetic routes for [(1S)-1-amino-3-methylbutyl]phosphonic acid, and how can purity be optimized?
Methodological Answer:
The synthesis typically involves dealkylation of dialkyl phosphonates under acidic conditions (e.g., HCl) or via the McKenna procedure, which uses bromotrimethylsilane followed by methanolysis . For chiral specificity, asymmetric synthesis routes employing enantioselective catalysis or resolution techniques (e.g., chiral HPLC) are critical. Purity optimization requires rigorous purification steps:
- Crystallization : Solvent selection (e.g., ethanol/water mixtures) to isolate high-purity crystals.
- Chromatography : Ion-exchange or reverse-phase HPLC to remove byproducts like unreacted amines or phosphonate esters.
- Analytical Validation : Purity ≥95% confirmed by <sup>31</sup>P NMR and mass spectrometry .
Basic: How can this compound be detected and quantified in biological matrices?
Methodological Answer:
Detection in biological samples (e.g., plant tissues, microbial cultures) involves:
- Extraction : Acidic methanol/water mixtures to solubilize phosphonic acids.
- Derivatization : For GC-MS, use of BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to silylate phosphonic acid groups, enhancing volatility .
- Quantification :
Advanced: What experimental strategies resolve contradictions in phosphonic acid residue data across studies?
Methodological Answer:
Discrepancies in residue levels (e.g., 0.01–0.2 mg/kg) arise from variable reporting limits (RLs) and analytical methodologies . Mitigation strategies include:
- Standardized Calibration : Use of certified reference materials (e.g., aminomethyl phosphonic acid standards) to harmonize inter-lab variability .
- Source Differentiation : Isotopic labeling (<sup>13</sup>C or <sup>15</sup>N) to distinguish endogenous phosphonic acid from fosetyl-Al degradation products .
- Multi-Method Cross-Validation : Combine LC-MS/MS, NMR, and ion chromatography to confirm detection specificity .
Advanced: How does this compound interact with microbial enzymes, and what assays validate its role as a phosphorus source?
Methodological Answer:
The compound serves as a phosphorus source via microbial phosphonatase pathways. Key experimental approaches:
- Enzyme Assays : Purify phosphonatase enzymes (e.g., from Geomyces spp.) and measure activity using colorimetric substrates (e.g., p-nitrophenyl phosphate) .
- Growth Studies : Cultivate fungi in phosphorus-free media supplemented with the compound; biomass yield >5 g/L after 20 days indicates utilization .
- Metabolic Tracing : <sup>31</sup>P NMR to track degradation intermediates (e.g., methylphosphonate) and confirm pathway activity .
Advanced: What are the environmental persistence mechanisms of this compound, and how can degradation be accelerated?
Methodological Answer:
Persistence is linked to stable P-C bonds and accumulation in perennial plants . Degradation strategies:
- Biological : Co-culture with phosphonate-mineralizing bacteria (e.g., Pseudomonas spp.) expressing C-P lyase .
- Photocatalytic : TiO2/UV systems generate hydroxyl radicals for oxidative breakdown .
- Soil Amendment : Add phytate or organic acids to competitively inhibit microbial uptake, reducing bioavailability .
Advanced: How does the stereochemistry of this compound influence its coordination chemistry in material science?
Methodological Answer:
The (1S)-configuration enables selective metal coordination, critical for designing proton-conductive materials:
- Coordination Studies : X-ray crystallography reveals chelation modes with transition metals (e.g., Fe<sup>3+</sup>, Al<sup>3+</sup>), impacting conductivity in fuel-cell membranes .
- Molecular Dynamics (MD) Simulations : Predict phase-segregated morphologies in sulfonic/phosphonic acid copolymer membranes, correlating with proton mobility .
- Electrochemical Validation : AC impedance spectroscopy to measure proton conductivity (>10 mS/cm at 80°C) .
Basic: What safety protocols are essential for handling this compound in lab settings?
Methodological Answer:
- PPE : Gloves (nitrile), goggles, and lab coats to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of acidic vapors .
- Waste Management : Neutralize with NaOH (pH 7–9) before disposal; avoid release into waterways due to aquatic toxicity .
Advanced: How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?
Methodological Answer:
- Docking Simulations : Screen derivatives against target enzymes (e.g., alkaline phosphatase) using AutoDock Vina to predict binding affinities .
- QSAR Modeling : Correlate substituent effects (e.g., alkyl chain length) with antifungal activity using partial least squares regression .
- Synthetic Prioritization : Focus on derivatives with predicted LogP <2.5 for optimal membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
